1-Methyl-2-(trifluoromethyl)-1H-imidazole
Overview
Description
1-Methyl-2-(trifluoromethyl)-1H-imidazole is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to the imidazole ring
Preparation Methods
The synthesis of 1-Methyl-2-(trifluoromethyl)-1H-imidazole typically involves the introduction of the trifluoromethyl group into the imidazole ring. One common method is the radical trifluoromethylation of imidazole derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific conditions . Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Methyl-2-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) and alkyl halides.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-2-(trifluoromethyl)-1H-imidazole has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(trifluoromethyl)-1H-imidazole involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the application .
Comparison with Similar Compounds
1-Methyl-2-(trifluoromethyl)-1H-imidazole can be compared with other trifluoromethyl-substituted imidazoles and benzimidazoles:
1-Methyl-2-trifluoromethyl-1H-benzimidazol-5-ylamine: Similar in structure but with an additional benzene ring, offering different chemical properties and applications.
2-Methyl-1-propyl-1H-benzimidazol-5-amine dihydrochloride: Another related compound with variations in the alkyl substituents, affecting its biological activity.
5-Methyl-1H-benzimidazol-2-amine: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Properties
IUPAC Name |
1-methyl-2-(trifluoromethyl)imidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2/c1-10-3-2-9-4(10)5(6,7)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPALTGKVUYUOFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501171 | |
Record name | 1-Methyl-2-(trifluoromethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70631-94-6 | |
Record name | 1-Methyl-2-(trifluoromethyl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70631-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-2-(trifluoromethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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